molecular formula C8H6N2O2 B1291433 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 479553-01-0

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No. B1291433
Key on ui cas rn: 479553-01-0
M. Wt: 162.15 g/mol
InChI Key: HPPPHDPVSYYWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674795B2

Procedure details

In a 10 ml round-bottomed flask, dissolve 200 mg of [4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, obtained in Example 206, in 2.5 ml of dimethylformamide, then add successively 100 μl of N,N-dimethylethylenediamine, 79 mg of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 28 mg of 1-hydroxybenzotriazole (HOBT), and then stir for 20 hours at room temperature. Bring the dimethylformamide to dryness, add water, and drain the precipitate that formed and then wash with water and then with a 10% saturated solution of sodium hydrogen carbonate and, finally, with water. The crude solid obtained is dried and then purified by flash chromatography on silica gel (40-63 μm), eluting with a mixture of dichloromethane and ammonia as a 7N solution in methanol (95/5 then 9/1 by volume). After formation of a paste with diisopropyl ether, in this way we obtain 103 mg of 4-[5-(2-dimethylaminoethyl)aminocarbonyl-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, in the form of an off-white powder with the following characteristics:
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
79 mg
Type
reactant
Reaction Step Two
Quantity
28 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
[4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)CCN.Cl.CN(C)[CH2:10][CH2:11][CH2:12]N=C=NCC.ON1[C:24]2C=CC=[CH:28][C:23]=2N=N1.O.[C:30]([C:33]1[CH:55]=[CH:54][C:36]2[NH:37][C:38](C3C4C5C(=CC=CC=5)C([NH-])C=4C=CC=3)=[N:39][C:35]=2[CH:34]=1)([OH:32])=[O:31]>N1C2N=CC=C(C(O)=O)C=2C=C1.CN(C)C=O>[CH:23]([O:31][CH:11]([CH3:10])[CH3:12])([CH3:28])[CH3:24].[NH:37]1[C:38]2[N:39]=[CH:35][CH:34]=[C:33]([C:30]([OH:32])=[O:31])[C:55]=2[CH:54]=[CH:36]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
79 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
28 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
[4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide
Quantity
200 mg
Type
reactant
Smiles
C(=O)(O)C1=CC2=C(NC(=N2)C2=CC=CC=3C(C4=CC=CC=C4C23)[NH-])C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1C=CC2=C1N=CC=C2C(=O)O
Step Five
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that formed
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
The crude solid obtained
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (40-63 μm)
WASH
Type
WASH
Details
eluting with a mixture of dichloromethane and ammonia as a 7N solution in methanol (95/5

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)OC(C)C
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C=CC2=C1N=CC=C2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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